molecular formula C8H15NO2 B146574 N,N-Diethylacetoacetamide CAS No. 2235-46-3

N,N-Diethylacetoacetamide

Cat. No. B146574
CAS RN: 2235-46-3
M. Wt: 157.21 g/mol
InChI Key: NTMXFHGYWJIAAE-UHFFFAOYSA-N
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Patent
US05272036

Procedure details

To a solution of diethylamine (35 g, 0.48 mol) in benzene (75 ml), diketene (40.2 g, 0.48 mol) in benzene (100 ml) was added dropwise at 20°~30° C., stirring was continued for 1 hr. under reflux, and evaporated. The residue (75 g) was chromatographed on silica gel (wako Gel C-200) with dichloromethane/ethyl acetate (10:1) as eluent to give the title compound as a yellow viscous oil; yield: 48.4 g.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH2:6]=[C:7]1[O:11][C:9](=[O:10])[CH2:8]1>C1C=CC=CC=1>[O:11]=[C:7]([CH3:6])[CH2:8][C:9]([N:3]([CH2:4][CH3:5])[CH2:1][CH3:2])=[O:10]

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
40.2 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
75 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue (75 g) was chromatographed on silica gel (wako Gel C-200) with dichloromethane/ethyl acetate (10:1) as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C(CC(=O)N(CC)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.